molecular formula C19H23NO3 B12478324 3-[(2,6-Diethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(2,6-Diethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B12478324
M. Wt: 313.4 g/mol
InChI Key: CCQNPBQYYKQQBK-UHFFFAOYSA-N
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Description

3-[(2,6-Diethylphenyl)carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structureIts structure includes a bicyclo[2.2.1]heptene core with a carboxylic acid and a carbamoyl group attached to it, making it a versatile molecule for synthetic and research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Diethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The subsequent steps include functional group modifications to introduce the carboxylic acid and carbamoyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities .

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Diethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

3-[(2,6-Diethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(2,6-Diethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,6-Diethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

3-[(2,6-diethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C19H23NO3/c1-3-11-6-5-7-12(4-2)17(11)20-18(21)15-13-8-9-14(10-13)16(15)19(22)23/h5-9,13-16H,3-4,10H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

CCQNPBQYYKQQBK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2C3CC(C2C(=O)O)C=C3

Origin of Product

United States

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